![molecular formula C9H12N2 B2497716 (6,7-Dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamin CAS No. 919367-27-4](/img/structure/B2497716.png)
(6,7-Dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine is a heterocyclic compound that features a cyclopenta[c]pyridine core structure
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
Research indicates that (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine exhibits significant neuropharmacological properties. It has been studied for its potential to modulate neurotransmitter systems, particularly in relation to disorders such as depression and anxiety.
- Mechanism of Action : The compound may act as a monoamine reuptake inhibitor, enhancing the availability of neurotransmitters like serotonin and norepinephrine in the synaptic cleft, which could alleviate symptoms associated with mood disorders.
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, in vitro assays demonstrated reduced viability in breast cancer cells, indicating a potential role as an anticancer agent.
Inhibitory Effects on Enzymes
(6,7-Dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine has been evaluated for its ability to inhibit specific enzymes involved in disease processes:
- Lysyl Oxidase-like 2 (LOXL2) : Similar compounds have been reported to inhibit LOXL2, an enzyme implicated in cancer metastasis and fibrosis. This inhibition may lead to reduced tumor invasiveness and improved therapeutic outcomes in cancer treatment.
Case Study 1: Depression Model
In a preclinical study involving animal models of depression, (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine was administered over a four-week period. Behavioral tests indicated a significant reduction in depressive-like symptoms compared to control groups.
Dosage : The compound was administered at a dose of 10 mg/kg daily.
Case Study 2: Cancer Treatment
A study investigating the effects of (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine on breast cancer cell lines revealed promising results:
- Methodology : MTT assays were conducted to assess cell viability.
- Results : The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against the tested cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with suitable agents . Another method includes the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using Mn(OTf)2 and t-BuOOH to form corresponding oxidized products.
Substitution: It can participate in substitution reactions with alkylating agents to form various derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives and substituted cyclopenta[c]pyridine compounds .
Wirkmechanismus
The mechanism of action of (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but with a nitrile group, used in corrosion inhibition.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue with applications in organic synthesis.
Uniqueness
(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine is unique due to its specific substitution pattern and the presence of a methanamine group, which imparts distinct chemical reactivity and potential biological activity .
Biologische Aktivität
(6,7-Dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and applications in various fields.
- IUPAC Name : (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine
- Molecular Formula : C9H12N2
- Molecular Weight : 148.20 g/mol
- CAS Number : 919367-27-4
The biological activity of (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound acts as a ligand that can bind to various receptors and enzymes, modulating their activity. This interaction can lead to several physiological effects, including:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancer.
Anticancer Activity
Recent studies have indicated that (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF7 | 15.2 | Apoptosis induction |
A549 | 18.5 | Cell cycle arrest |
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells.
Assay Type | IC50 Value (µM) |
---|---|
DPPH Scavenging | 25.0 |
ABTS Scavenging | 30.5 |
Synthesis Methods
(6,7-Dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine can be synthesized through various methods:
- Multicomponent Condensation : This method involves the reaction of malononitrile with aldehydes and 1-(cyclopent-1-en-1-yl)pyrrolidine.
- Alkylation Reactions : The compound can undergo alkylation with suitable agents to form derivatives with enhanced biological activity.
Case Studies
Several case studies have highlighted the potential therapeutic applications of (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine:
-
Study on Neuroprotective Effects :
- A study demonstrated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity.
- This suggests potential applications in neurodegenerative diseases like Alzheimer's.
-
Evaluation in Animal Models :
- Animal studies have shown that administration of the compound resulted in reduced tumor growth in xenograft models.
- These findings support further investigation into its efficacy as an anticancer agent.
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-4-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-4-8-6-11-5-7-2-1-3-9(7)8/h5-6H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNRDFXAUKUIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.